molecular formula C20H19N3O3S B2771170 3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-43-5

3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2771170
CAS No.: 883957-43-5
M. Wt: 381.45
InChI Key: KRQULMMVIWHUKY-UHFFFAOYSA-N
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Description

3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione ( 883957-43-5) is a high-purity chemical compound offered for biomedical research. This compound belongs to the pyrimido[4,5-b]quinoline-dione class, which has been identified as a potent nonsense mutation suppressor . Its primary research value lies in its dual mechanism of action: it acts as a readthrough activator, promoting the incorporation of an amino acid at a premature termination codon (PTC) to allow for the production of full-length functional proteins, and it may also function as a nonsense-mediated mRNA decay (NMD) inhibitor, thereby increasing the abundance of transcripts available for translation . This mechanism makes it a critical tool for investigating therapeutic strategies for a wide range of genetic disorders caused by nonsense mutations. Key research applications include the study of cystic fibrosis, hemophilia A and B (linked to mutations in coagulation factors) , mucopolysaccharidosis I (Hurler syndrome) , and various types of cancer . Researchers also utilize this compound in studies targeting muscular and neuromuscular diseases . With a molecular formula of C20H19N3O3S and a molecular weight of 381.45 g/mol , it is supplied for laboratory use. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

3-(3-methoxypropyl)-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-22-14-8-4-3-7-13(14)17(24)16-19(22)21-18(15-9-5-12-27-15)23(20(16)25)10-6-11-26-2/h3-5,7-9,12H,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQULMMVIWHUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula: C20H19N3O3S
  • Molecular Weight: 373.45 g/mol
  • CAS Number: 883957-43-5

Synthesis

The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves multi-component reactions. For instance, the compound can be synthesized through a reaction involving thiophenes and substituted pyrimidines under various conditions such as ultrasound-assisted methods or conventional heating. The efficiency and yield of these methods can vary significantly depending on the reaction conditions and catalysts used.

Anticancer Activity

Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant anticancer properties. In a study involving related compounds, several derivatives demonstrated promising cytotoxicity against the Michigan Cancer Foundation-7 (MCF-7) cell line. Notably:

  • Compound 4l showed an IC50 value of 1.62 µM against MCF-7 cells.
  • It also displayed dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with IC50 values of 0.052 µM and 0.055 µM respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study showed that certain pyrimido[4,5-b]quinoline derivatives exhibited antifungal activity against various strains of Candida species. The Minimum Inhibitory Concentration (MIC) values for some compounds ranged from 1 to 8 µg/mL .

Case Study 1: Cytotoxicity Against MCF-7 Cells

In a comparative study, various pyrimido[4,5-b]quinoline derivatives were tested for their ability to induce apoptosis in MCF-7 cells. The most active compound induced a 60-fold increase in apoptosis compared to untreated controls and effectively inhibited cell migration by 45% .

Case Study 2: Antifungal Activity

A specific derivative was tested against Candida dubliniensis and showed promising antifungal activity with MIC values indicating effective inhibition at low concentrations. The structure-activity relationship analysis suggested that substitutions at specific positions significantly affected the biological activity of these compounds .

Data Table: Biological Activities of Related Compounds

CompoundBiological ActivityIC50 (µM)Remarks
Compound 4lAnticancer (MCF-7)1.62Highest activity among tested
Compound D13Antifungal (C. dubliniensis)1Most effective in antifungal tests
Compound D9Antifungal (C. dubliniensis)4Significant inhibitory activity

Scientific Research Applications

The compound 3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of a class of heterocyclic compounds that exhibit a wide range of biological activities. This article explores its scientific research applications, focusing on its potential therapeutic uses, synthesis methods, and relevant case studies.

Molecular Formula

  • C : 17
  • H : 18
  • N : 2
  • O : 2
  • S : 1

Structural Characteristics

The compound features a pyrimidoquinoline core with substituents that enhance its biological activity. The presence of a thiophene ring and methoxypropyl group contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .
  • Case Study : A study demonstrated that derivatives of quinoline compounds showed efficacy against various cancer cell lines, including breast and lung cancer, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

  • Activity Spectrum : It has been tested against a range of bacteria and fungi, demonstrating inhibitory effects on pathogenic strains.
  • Research Findings : In vitro studies reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .

Anti-inflammatory Effects

Compounds in this class have been investigated for their anti-inflammatory properties:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • Clinical Relevance : A study highlighted the potential for these compounds to serve as therapeutic agents in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent research suggests that this compound may offer neuroprotective benefits:

  • Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
  • Case Study : Experimental models have shown that derivatives can protect against neurotoxicity induced by various agents, indicating their potential for treating conditions like Alzheimer's disease.

General Synthetic Routes

The synthesis of 3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves several steps:

  • Formation of the Pyrimidoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The methoxypropyl and thiophene groups are introduced via alkylation and coupling reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR and mass spectrometry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound : 3-(3-Methoxypropyl)-10-Methyl-2-(Thiophen-2-yl)Pyrimido[4,5-b]quinoline-4,5-dione C₂₀H₁₉N₃O₃S 397.45 g/mol 3-(3-Methoxypropyl), 10-Methyl, 2-(Thiophen-2-yl) Enhanced solubility (methoxypropyl), potential bioactivity (thiophene)
5-[3-(Dimethylamino)propylamino]-3,10-Dimethylpyrimido[4,5-b]quinoline-2,4-dione C₁₈H₂₃N₅O₂ 341.41 g/mol 5-(Dimethylaminopropylamino), 3,10-Dimethyl Higher nitrogen content; amino group may improve receptor binding
3-Butyl-10-(3-Methylphenyl)Pyrimido[4,5-b]quinoline-2,4-dione C₂₂H₂₁N₃O₂ 359.42 g/mol 3-Butyl, 10-(3-Methylphenyl) Bulky substituents may reduce solubility but enhance lipophilicity
3-Butyl-10-(3-Fluorophenyl)Pyrimido[4,5-b]quinoline-2,4-dione C₂₁H₁₈FN₃O₂ 363.38 g/mol 3-Butyl, 10-(3-Fluorophenyl) Fluorine atom increases electronegativity, potentially boosting metabolic stability
3,10-DimethylPyrimido[4,5-b]quinoline-2,4-dione C₁₃H₁₁N₃O₂ 241.25 g/mol 3,10-Dimethyl Simpler structure; used as a reference in lab research for derivative synthesis

Key Structural and Functional Insights:

Thiophene vs. Aromatic Substituents :

  • The thiophene ring in the target compound provides distinct electronic properties compared to phenyl or furan groups (e.g., in and ). Thiophene’s sulfur atom enhances π-π stacking and may improve binding to enzymes or receptors .
  • In contrast, fluorine or methylphenyl substituents (–9) prioritize steric and electronic modulation over π-interactions .

Alkyl Chain Modifications: The 3-(3-methoxypropyl) group likely improves water solubility compared to butyl chains (–9) or dimethylamino groups (), critical for bioavailability .

Synthetic Complexity: Thiophene incorporation (target compound) may require specialized aldehydes or thiourea derivatives (as in ), increasing synthetic steps compared to methyl or phenyl analogs . Amino-functionalized derivatives () involve additional coupling reactions, raising complexity .

Q & A

Q. Table 1: Substituent Effects on Bioactivity in Pyrimidoquinoline Analogs

SubstituentObserved ActivityKey Reference
4-NitrobenzylthioAntibacterial (MIC: 8 µg/mL)
4-FluorophenylAnticancer (IC₅₀: 12 µM)
3-MethoxypropylImproved solubility

Advanced: How to assess compound stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and pH extremes (1–13). Monitor degradation via HPLC .
  • Kinetic stability assays : Measure half-life in PBS or cell culture media. Thiophen-2-yl derivatives show <10% degradation over 72h at 37°C .

Advanced: How to design derivatives for enhanced selectivity?

  • Bioisosteric replacement : Replace the thiophen-2-yl group with furan or pyrrole to modulate electronic properties .
  • Prodrug strategies : Introduce ester or phosphate groups at the methoxypropyl chain to improve bioavailability .

Basic: What are the key challenges in scaling up synthesis?

  • Regioselectivity : Control competing pathways during cyclocondensation (e.g., use directing groups like nitro) .
  • Purification : Scale-up requires switching from column chromatography to crystallization (e.g., using ethanol/water mixtures) .

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